4-Hydroxycyclohexyl benzoate
Overview
Description
4-Hydroxycyclohexyl benzoate, also known as trans-(4-hydroxycyclohexyl) benzoate, is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxycyclohexyl benzoate consists of 33 bonds in total, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
4-Hydroxycyclohexyl benzoate is a yellow to brown solid . It has a molecular weight of 220.27 . The compound’s InChI code is 1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12- .Scientific Research Applications
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Biotechnology and Microbiology
- 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .
- It’s used for the biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
- Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA .
- The current production of 4-HBA is based on petroleum-derived chemicals, but the development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis has been necessitated .
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Food and Cosmetics
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Pharmacy and Fungicides
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Bioremediation
- Bioremediation constitutes the most sustainable approach for the removal of 4-HBA and its derivatives (parabens) from polluted environments .
- Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
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Polymer Applications
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Pharmaceuticals
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Antioxidant
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Natural Occurrences
- It is found in plants of the genus Vitex such as V. agnus-castus or V. negundo, and in Hypericum perforatum (St John’s wort) .
- It is also found in Spongiochloris spongiosa, a freshwater green alga .
- The compound is also found in Ganoderma lucidum, a medicinal mushroom with the longest record of use .
- Cryptanaerobacter phenolicus is a bacterium species that produces benzoate from phenol via 4-hydroxybenzoate .
properties
IUPAC Name |
(4-hydroxycyclohexyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMWBSIGLFCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285560 | |
Record name | 4-hydroxycyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclohexyl benzoate | |
CAS RN |
6308-92-5 | |
Record name | 6308-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxycyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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